(4-Chloro-3-ethylphenyl)boronic acid
Overview
Description
“(4-Chloro-3-ethylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups . This compound has a molecular formula of C8H10BClO2 .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes . A general protocol for the electrophilic borylation of aryl Grignard reagents has been developed, enabling the synthesis of various aryl boronic acids . The deprotection of boronic esters can also be performed under mild conditions in the presence of methylboronic acid .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-ethylphenyl)boronic acid” consists of 8 carbon atoms, 10 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 2 oxygen atoms . The average mass is 184.428 Da .
Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-3-ethylphenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases . They are used in various sensing applications, both in homogeneous assays and heterogeneous detection .
Physical And Chemical Properties Analysis
“(4-Chloro-3-ethylphenyl)boronic acid” is a solid substance . The storage temperature is normal .
Scientific Research Applications
Fluorescence Studies
- Fluorescence Quenching: Boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols. These studies help in understanding the conformational changes and intermolecular interactions of boronic acids (Geethanjali et al., 2015).
Boronic Acid Complexes
- Boron Complexes: Boronic acids have been used to create complexes with N-confused and N-fused porphyrins. These complexes have implications in various fields, including material science and biology (Młodzianowska et al., 2007).
Organic Synthesis
- Organic Synthesis: Boronic acids are crucial in organic synthesis, particularly in Suzuki cross-coupling reactions. They have been used to synthesize various organic compounds, demonstrating their versatility in chemical synthesis (Tyrrell & Brookes, 2003).
Material Science
- Adsorption Materials: Novel boron-adsorbing materials with boronate affinity have been developed using boronic acids. These materials are significant for environmental applications, especially in treating boron pollution (Zhang et al., 2021).
Chemical Sensing
- Fluorescent Chemosensors: Boronic acids are used in the development of fluorescent chemosensors for detecting various bioactive substances. This application is crucial in biomedical research for disease diagnosis and treatment (Huang et al., 2012).
Biomedical Applications
- Biomedical Applications: Boronic acid-containing polymers have found use in various biomedical applications, including the treatment of diseases like HIV, diabetes, and cancer. Their unique reactivity and solubility make them suitable for creating new biomaterials (Cambre & Sumerlin, 2011).
Safety And Hazards
Future Directions
Boronic acids, including “(4-Chloro-3-ethylphenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The exploration of novel chemistries using boron is fueling emergent sciences .
properties
IUPAC Name |
(4-chloro-3-ethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQZOBHIZWUBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681867 | |
Record name | (4-Chloro-3-ethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-ethylphenyl)boronic acid | |
CAS RN |
918810-94-3 | |
Record name | (4-Chloro-3-ethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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